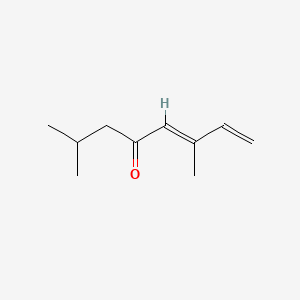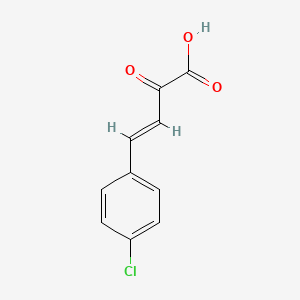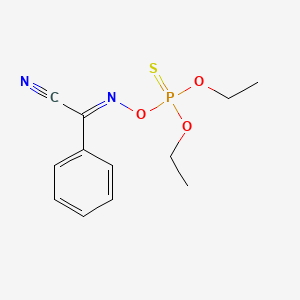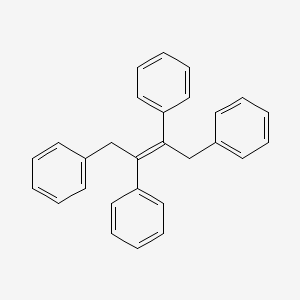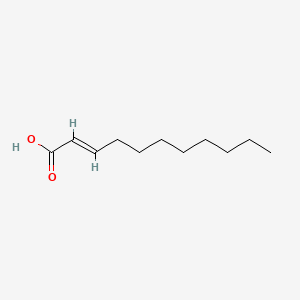
2-Undecenoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Undecenoic acid and its derivatives involves various chemical and microbial processes. One approach includes the chemical synthesis of poly-alpha-glutamic acid and poly-alpha-lysine from this compound, showcasing the acid's versatility as a building block for biodegradable and biocompatible polymers (Shih, Van, & Shen, 2004). Additionally, fatty acid synthase pathways have been explored for their role in metabolic diseases, suggesting a broader biochemical relevance of fatty acid derivatives (Menéndez, Vázquez-Martín, Ortega, & Fernández-Real, 2009).
Molecular Structure Analysis
The molecular structure of this compound, characterized by its long carbon chain and a terminal double bond, makes it a candidate for various chemical reactions. The presence of the double bond allows for modifications and functionalization, leading to the synthesis of a wide range of molecules, including α-(Trifluoromethyl)-α-amino acids and other bioactive compounds with significant stereocontrol (Aceña, Sorochinsky, & Soloshonok, 2012).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including additions, polymerizations, and functionalizations. Its chemical properties, such as reactivity towards nucleophiles and electrophiles, have been harnessed for the synthesis of complex molecules. For instance, the antiprotozoal and anticancer activities of 2-alkynoic fatty acids highlight the potential of this compound derivatives in medicinal chemistry (Carballeira, 2013).
Physical Properties Analysis
The physical properties of this compound, such as its solubility in organic solvents and melting point, play a crucial role in its applications and handling. These properties are influenced by the fatty acid's molecular structure, particularly its unsaturated bond, which affects its phase behavior and interactions with other molecules.
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, reactivity, and the potential for derivatization, have been extensively studied. Its role as a precursor for the synthesis of polymers and other organic compounds showcases its utility in creating materials with desired chemical functionalities for biomedical applications (Budak, Sogut, & Sezer, 2020).
Scientific Research Applications
Controlled Release of Anticancer Drugs
2-Undecenoic acid functionalized thermo/pH responsive microgels, specifically poly(N-vinylcaprolactam-co-undecenoic acid), have been developed for controlled release of anticancer drugs like doxorubicin. These microgels display reversible thermo/pH responsive phase transition behavior, ideal for drug encapsulation and release dependent on temperature and pH. They exhibit minimal cytotoxicity and promise as carriers for temperature or pH-controlled drug delivery (Lou et al., 2014).
Silver Ion and 10-Undecenoic Acid Release from Nanoparticles
Research on polymeric matrices impregnated with oxide nanoparticles containing silver and 10–undecenoic acid has shown their effectiveness in the simultaneous release of silver ions and 10–undecenoic acid. This approach can be used to ensure biocidal and fungicidal capacities, with release concentrations being controlled by the choice of polymer matrix or by changing the pH of the target medium (Nechifor et al., 2022).
Enhancement of Polymer Degradation
The addition of undecenoic acid to high-density polyethylene-based materials introduces hydrophilic groups, which can promote easier degradation after their useful service life. This method impacts the rates of thermo and photo-oxidation, offering a potential approach for environmentally friendly polymer degradation (Orden et al., 2015).
Synthesis of Bio-Based Copolymers
10-Undecenoic acid, derived from castor oil, has been used to synthesize a series of comb-like copolymers by free radical polymerization with maleic anhydride. These bio-based copolymers, varying in molecular weight and structure, offer new possibilities in the development of polymeric materials for diverse applications (Ferraz et al., 2018).
Antifungal Activity
This compound has been used in the synthesis of novel compounds showing significant antifungal activity. For instance, (2S,3R)-2-aminododecan-3-ol synthesized from 10-undecenoic acid exhibited comparable antifungal activity to the standard drug miconazole (Reddy et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Recent advances indicate that the toxic effect of undecylenic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . Additionally, undecylenic acid is suitable for chemical modification and might be useful in synergic therapies .
properties
IUPAC Name |
(E)-undec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBBVTAVILYDIO-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859617 | |
| Record name | trans-2-Undecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15790-94-0, 4189-02-0 | |
| Record name | trans-2-Undecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Undecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Undecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Undecenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-undecenoic acid?
A1: this compound, also known as (E)-undec-2-enoic acid, is characterized by the molecular formula C11H20O2. Its crystal structure reveals an octyl chain forming a 60.10° angle with the acrylic acid fragment. [] This structural information is crucial for understanding its interactions with other molecules and its behavior in various systems.
Q2: Has this compound demonstrated any catalytic properties?
A2: Research indicates that palladium nanoparticles stabilized by poly(β-cyclodextrin) and using this compound as a substrate exhibit catalytic activity in the hydrogenation of olefins. Interestingly, the catalytic activity was observed to be lower for this compound compared to 10-undecenoic acid. This suggests a potential steric effect influenced by the formation of inclusion complexes between the palladium nanoparticles, poly(β-cyclodextrin), and the substrates. []
Q3: Are there any known biological activities associated with this compound or its derivatives?
A3: Yes, a derivative of this compound, specifically the γ-lactone with unsaturation at the 2 or 3 position, has been reported to impart a characteristic deep-fat fried flavor to cottonseed oil when added at a low concentration (2.5 ppm). [] This finding highlights the potential application of this compound derivatives in the food industry.
Q4: What are the analytical techniques used to study this compound?
A4: Researchers utilize a combination of techniques to analyze and quantify this compound. Infrared and mass spectrometry are employed to confirm its chemical structure and analyze its fragmentation pattern. [] In studies involving bacterial secretomes, microfluidics-based chromatography combined with single-reaction monitoring is implemented to quantify protein virulence factors, potentially influenced by this compound derivatives. []
Q5: Are there any known applications of this compound in the field of material science?
A5: While specific applications of this compound in material science are not explicitly mentioned in the provided research, its esterification with 3,6,7,10,11-penta-pentyloxytri-phenylene highlights its potential use as a building block for synthesizing novel compounds. [] Further research is needed to explore its full potential in material applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



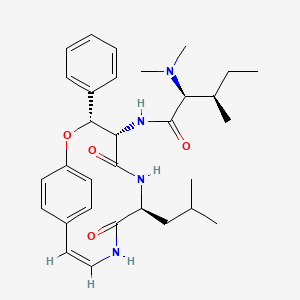
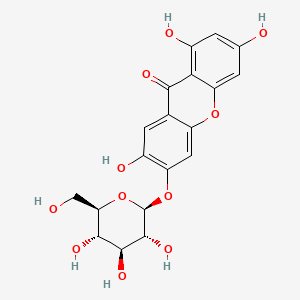
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)

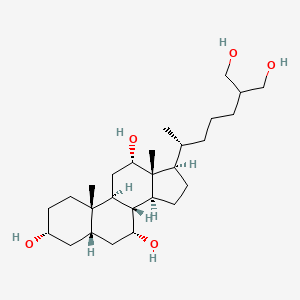
![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)
![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)
![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)
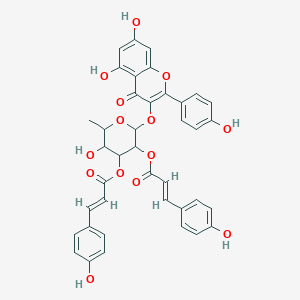
![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)
